molecular formula C16H24 B12659482 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene CAS No. 61761-57-7

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene

Cat. No.: B12659482
CAS No.: 61761-57-7
M. Wt: 216.36 g/mol
InChI Key: FFEWGVFAPOXQDW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene is an organic compound with the molecular formula C16H24 It is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and a pentyl group attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1-methyl-4-pentylnaphthalene using a suitable catalyst under high pressure and temperature conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) and is carried out in a solvent like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve maximum conversion and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst to further hydrogenate the compound.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C or PtO2 as catalysts.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-pentylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and pentyl groups, resulting in different chemical and physical properties.

    1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but without the pentyl group, leading to variations in reactivity and applications.

    4-Pentyl-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, affecting its chemical behavior and uses.

Properties

CAS No.

61761-57-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-methyl-4-pentyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C16H24/c1-3-4-5-8-14-12-11-13(2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3

InChI Key

FFEWGVFAPOXQDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(C2=CC=CC=C12)C

Origin of Product

United States

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